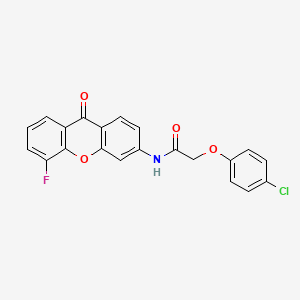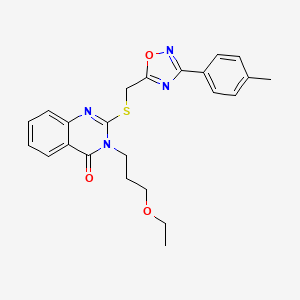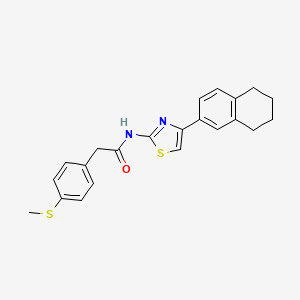![molecular formula C17H15N3O3 B2751339 (pyridin-2-yl)methyl N-{[6-(furan-3-yl)pyridin-3-yl]methyl}carbamate CAS No. 2034561-38-9](/img/structure/B2751339.png)
(pyridin-2-yl)methyl N-{[6-(furan-3-yl)pyridin-3-yl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(pyridin-2-yl)methyl N-{[6-(furan-3-yl)pyridin-3-yl]methyl}carbamate is a complex organic compound that features a pyridine ring, a furan ring, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (pyridin-2-yl)methyl N-{[6-(furan-3-yl)pyridin-3-yl]methyl}carbamate typically involves multi-step organic reactions. One common method includes the reaction of pyridin-2-ylmethylamine with a furan-3-ylpyridine derivative under carbamation conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a carbamoyl chloride reagent. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(pyridin-2-yl)methyl N-{[6-(furan-3-yl)pyridin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or furan rings, facilitated by reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Formation of pyridin-2-ylmethyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carboxylic acid.
Reduction: Formation of pyridin-2-ylmethyl ((6-(furan-3-yl)pyridin-3-yl)methyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(pyridin-2-yl)methyl N-{[6-(furan-3-yl)pyridin-3-yl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and molecular docking studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Mecanismo De Acción
The mechanism of action of (pyridin-2-yl)methyl N-{[6-(furan-3-yl)pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Shares structural similarities but differs in the functional group attached to the furan ring.
2-(Pyridin-2-yl)pyrimidine derivatives: Contains a pyridine ring but with a pyrimidine moiety instead of a furan ring.
Uniqueness
(pyridin-2-yl)methyl N-{[6-(furan-3-yl)pyridin-3-yl]methyl}carbamate is unique due to the presence of both pyridine and furan rings, which confer distinct chemical reactivity and potential biological activity. Its carbamate group also adds to its versatility in chemical synthesis and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
pyridin-2-ylmethyl N-[[6-(furan-3-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(23-12-15-3-1-2-7-18-15)20-10-13-4-5-16(19-9-13)14-6-8-22-11-14/h1-9,11H,10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSZLYDXJPMXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2751257.png)
![5-BENZOYL-3-(BENZENESULFONYL)-N2-[3-(METHYLSULFANYL)PHENYL]THIOPHENE-2,4-DIAMINE](/img/structure/B2751258.png)
![2-[4-(dimethylamino)phenyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B2751259.png)

![6-allyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751262.png)
![METHYL 4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE](/img/structure/B2751263.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2751264.png)
![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2751265.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2751269.png)
![3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2751272.png)
![1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2751273.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2751274.png)


